3-(Difluoromethyl)-5-methylbenzaldehyde

Lipophilicity Drug design Physicochemical property profiling

3-(Difluoromethyl)-5-methylbenzaldehyde (CAS 2416229-20-2) is a fluorinated aromatic aldehyde with the molecular formula C9H8F2O and a molecular weight of 170.16 g/mol. It features a benzaldehyde core simultaneously substituted with a difluoromethyl group (–CF2H) at the meta position and a methyl group (–CH3) at the meta position relative to the aldehyde.

Molecular Formula C9H8F2O
Molecular Weight 170.159
CAS No. 2416229-20-2
Cat. No. B2816852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-5-methylbenzaldehyde
CAS2416229-20-2
Molecular FormulaC9H8F2O
Molecular Weight170.159
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(F)F)C=O
InChIInChI=1S/C9H8F2O/c1-6-2-7(5-12)4-8(3-6)9(10)11/h2-5,9H,1H3
InChIKeyZFKNZUINZVIPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)-5-methylbenzaldehyde (CAS 2416229-20-2): A Dual-Substituted Fluorinated Benzaldehyde Building Block for Medicinal Chemistry and Agrochemical Intermediate Procurement


3-(Difluoromethyl)-5-methylbenzaldehyde (CAS 2416229-20-2) is a fluorinated aromatic aldehyde with the molecular formula C9H8F2O and a molecular weight of 170.16 g/mol [1]. It features a benzaldehyde core simultaneously substituted with a difluoromethyl group (–CF2H) at the meta position and a methyl group (–CH3) at the meta position relative to the aldehyde. The –CF2H group is a recognized lipophilic hydrogen bond donor (pKa ~26–28 in DMSO) that can serve as a bioisostere for hydroxyl, thiol, or amine functionalities, while the methyl group provides additional lipophilicity and steric tuning [2]. This compound is commercially available from multiple suppliers at purities of 95% to 98%, with batch-specific quality control documentation including NMR, HPLC, and GC .

Why 3-(Difluoromethyl)-5-methylbenzaldehyde Cannot Be Replaced by Its Trifluoromethyl, Non-Fluorinated, or Regioisomeric Analogs in Structure-Activity Optimization


The 3-(difluoromethyl)-5-methyl substitution pattern on the benzaldehyde scaffold confers a specific combination of physicochemical properties that cannot be replicated by any single commercially available analog. The –CF2H group provides a moderate lipophilicity increase (XLogP3 = 2.4) that is intermediate between the non-fluorinated methyl analog and the more lipophilic –CF3 analog (ACD/LogP = 2.93), while uniquely adding hydrogen bond donor capacity absent in –CF3 [1]. The simultaneous presence of the meta-methyl group further distinguishes this compound from 3-(difluoromethyl)benzaldehyde (CAS 945004-44-4, LogP = 2.07, MW = 156.13), which lacks the additional steric and lipophilic contribution of the methyl substituent . Regioisomeric variants such as 4-(difluoromethyl)benzaldehyde (CAS 55805-29-3, ACD/LogP = 2.01) or ring-fluorinated analogs like 3,4-difluoro-5-methylbenzaldehyde (CAS 1017778-64-1, XLogP3 = 1.9) exhibit different lipophilicity, electronic distribution, and metabolic stability profiles . Simple substitution with any of these alternatives would alter the property balance essential for consistent SAR campaigns.

Quantitative Differentiation Evidence for 3-(Difluoromethyl)-5-methylbenzaldehyde Against Closest Structural Analogs for Procurement Decision-Making


Lipophilicity Tuning: Intermediate LogP Between Non-Fluorinated and Trifluoromethyl Analogs

The target compound exhibits a computed XLogP3 of 2.4, positioning its lipophilicity between the non-fluorinated baseline and the more hydrophobic –CF3 analog [1]. The trifluoromethyl comparator 3-methyl-5-(trifluoromethyl)benzaldehyde has a higher ACD/LogP of 2.93 (Δ = +0.53 log units), while the non-methyl analog 3-(difluoromethyl)benzaldehyde has a lower LogP of 2.07 (Δ = −0.33 log units) . This intermediate lipophilicity is critical for optimizing membrane permeability while avoiding excessive hydrophobicity that could lead to poor aqueous solubility or off-target binding [2].

Lipophilicity Drug design Physicochemical property profiling

Hydrogen Bond Donor Capacity: Unique to –CF2H Versus the Non-Donor –CF3 Group

The –CF2H group in the target compound possesses a moderately acidic proton (pKa ~26–28 in DMSO) capable of acting as a hydrogen bond donor, whereas the –CF3 group in the closest fluorinated analog (3-methyl-5-(trifluoromethyl)benzaldehyde) has no such capacity [1]. Quantitative hydrogen bond acidity measurements on model CF2H-substituted aromatics have reported A values ranging from 0.035 to 0.151, placing the –CF2H donor strength on a scale comparable to thiophenol, aniline, and amine groups, though weaker than hydroxyl [2]. This hydrogen bond donation can enhance binding specificity and orientation in enzyme active sites or receptor pockets without the metabolic liability of a free hydroxyl group .

Hydrogen bonding Bioisostere Drug-receptor interaction

Molecular Weight Efficiency: Lighter Than Trifluoromethyl Analog While Retaining Fluorine Benefits

The target compound has a molecular weight of 170.16 g/mol, which is 18.0 g/mol (9.6%) lower than the –CF3 analog 3-methyl-5-(trifluoromethyl)benzaldehyde (MW = 188.15 g/mol) [1]. For medicinal chemistry programs where molecular weight is a critical parameter for oral bioavailability (e.g., Lipinski's Rule of Five), this difference can be significant when the benzaldehyde fragment is incorporated into larger lead molecules. Additionally, the target compound has a topological polar surface area (TPSA) of 17.1 Ų, identical to the class norm for monosubstituted benzaldehydes, meaning the CF2H substitution does not increase polarity compared to the CF3 variant [2].

Molecular weight optimization Lead-likeness Fragment-based drug design

Regioisomeric Precision: Meta, Meta-Disubstitution Pattern Distinct from Para and Ortho Isomers

The target compound features a unique 1,3,5-trisubstitution pattern (aldehyde at C1, CF2H at C3, CH3 at C5) that is structurally distinct from commercially available regioisomers such as 4-(difluoromethyl)benzaldehyde (para-CF2H, ACD/LogP = 2.01) and 4-(difluoromethyl)-2-methylbenzaldehyde (CAS 1783565-29-6) . The meta-CF2H group exerts an electron-withdrawing inductive effect (–I) without the resonance donation (+M) that would occur at the para position, leading to a different electronic environment at the aldehyde carbonyl. This alters the reactivity of the aldehyde toward nucleophilic addition and condensation reactions compared to para-substituted analogs [1]. For procurement purposes, this specific regiochemistry cannot be obtained from alternative isomers.

Regiochemistry Structure-activity relationship Synthetic intermediate

Synthetic Versatility: Aldehyde Handle Enables Diverse Downstream Derivatization for Library Synthesis

The free aldehyde group in the target compound serves as a reactive handle for a wide range of synthetic transformations, including: (i) oxidation to the corresponding carboxylic acid, (ii) reduction to the benzyl alcohol, (iii) reductive amination to benzylamines, (iv) Knoevenagel condensation, (v) Grignard addition, and (vi) Schiff base formation . In contrast, 3,4-difluoro-5-methylbenzaldehyde (CAS 1017778-64-1) places fluorine atoms directly on the aromatic ring (XLogP3 = 1.9), which alters the electronic character of the aldehyde carbonyl through direct ring fluorination rather than through the side-chain –CF2H group [1]. The target compound's aldehyde is electronically modulated by the side-chain –CF2H (estimated Hammett σmeta ≈ 0.32) without the competing ring-deactivating effects of direct aryl fluorination, providing a distinct reactivity profile that is advantageous for library synthesis where consistent aldehyde reactivity is required [2].

Building block Parallel synthesis Medicinal chemistry

Optimal Procurement Scenarios for 3-(Difluoromethyl)-5-methylbenzaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Bioisosteric Replacement of Hydroxyl or Thiol Groups in Lead Optimization

The –CF2H group in this compound is a validated lipophilic hydrogen bond donor bioisostere (A = 0.035–0.151) [1]. Medicinal chemistry teams seeking to replace a metabolically labile hydroxyl or thiol group with a more stable fluorinated isostere should prioritize this building block. The simultaneous presence of the meta-methyl group provides additional steric bulk and lipophilicity without adding hydrogen bond donors, making it suitable for optimizing CNS drug candidates where molecular weight must be tightly controlled. The intermediate XLogP3 of 2.4 ensures that the resulting lead molecules remain within favorable physicochemical space for oral bioavailability.

Agrochemical Intermediate: Synthesis of SDH-Inhibitor Fungicide Candidates

Fungicidal composition patents (e.g., JP2011099111, US2015) explicitly describe compounds of formula I wherein R1 is difluoromethyl or trifluoromethyl and R2 is methyl, difluoromethyl, or cyclopropyl for controlling phytopathogenic diseases in cereals [2]. The target compound's meta-CF2H substitution pattern aligns directly with the structural requirements of these fungicide pharmacophores. Compared to the –CF3 analog, the –CF2H variant offers a 9.6% molecular weight reduction (170.16 vs 188.15 g/mol) while retaining the hydrogen bond donor capacity that may be critical for target enzyme (e.g., succinate dehydrogenase) binding [3].

Parallel Library Synthesis: Aldehyde Building Block with Consistent and Predictable Reactivity

For parallel synthesis of compound libraries, the free aldehyde group provides a robust entry point for diversification via reductive amination, Knoevenagel condensation, or Grignard addition . The side-chain –CF2H group modulates the aldehyde electronics through an inductive effect (estimated σmeta ≈ 0.32) without the complicating resonance effects or ring deactivation caused by direct aryl fluorination found in ring-fluorinated analogs such as 3,4-difluoro-5-methylbenzaldehyde. This predictable electronic profile ensures consistent reaction yields across library members, a critical requirement for SAR studies where synthetic variability must be minimized.

Physicochemical Property Optimization: Fine-Tuning LogP Without Altering H-Bond Donor Count

When a lead series requires a lipophilicity increase without introducing additional hydrogen bond donors or acceptors, this compound provides a unique solution. Its XLogP3 of 2.4 is achieved with zero hydrogen bond donors (from the core scaffold) and only three hydrogen bond acceptors, including the –CF2H fluorine atoms [4]. In contrast, introducing a hydroxyl or amino group to achieve similar lipophilicity modulation would add H-bond donors that could adversely affect membrane permeability and CNS penetration. The –CF2H group uniquely delivers both increased lipophilicity and latent hydrogen bond donor capacity in a single substituent, making this building block strategically valuable for property-based drug design.

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